REACTION_CXSMILES
|
[Br:1]Br.[C:3]1(=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:9]>C(Cl)(Cl)(Cl)Cl>[Br:1][CH:8]1[CH2:7][CH2:6][CH2:5][C:4](=[O:9])[C:3]1=[O:10]
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Name
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( 1 )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
|
0.651 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
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C1(C(CCCC1)=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The resulting solution was concentrated in vacuo
|
Name
|
|
Type
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product
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Smiles
|
BrC1C(C(CCC1)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |